3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-21(14-17-30(28,29)19-10-5-2-6-11-19)23-15-7-16-25-22(27)13-12-20(24-25)18-8-3-1-4-9-18/h1-6,8-13H,7,14-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBPALPKOQIXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]propanamide , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources of research findings.
Synthesis
The synthesis of pyridazine derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving the formation of the pyridazine ring followed by functionalization with a benzenesulfonyl group. For example, one study detailed the synthesis of related pyridazine compounds via alkylation reactions that introduced various functional groups to enhance biological activity .
Inhibitory Effects
Research indicates that compounds similar to this compound exhibit significant inhibitory activities against various enzymes and receptors:
-
Carbonic Anhydrases (CAs) :
- The compound has shown promising inhibitory effects against human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII). Inhibition constants () for these isoforms have been reported in the low nanomolar range, indicating potent activity. For instance, one derivative exhibited values as low as 5.3 nM against hCA II .
- Cyclooxygenase (COX) Inhibition :
- Anti-inflammatory and Analgesic Effects :
The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with target proteins:
- Hydrophobic Interactions : The hydrophobic tail present in the molecule enhances its binding affinity to hydrophobic pockets within target enzymes.
- Polar Functionalities : The sulfonate group contributes to hydrogen bonding and ionic interactions with active sites of enzymes like CAs and COXs, facilitating inhibition .
Case Studies
Several studies have explored the biological activities of related compounds:
- Pyridazine Derivatives : A series of benzyloxy pyridazines were synthesized and tested for their inhibitory effects on hCA isoforms. Results indicated that modifications to the pyridazine scaffold significantly affected inhibition potency .
- In Vivo Evaluations : Research involving animal models has shown that specific derivatives exhibit effective anti-inflammatory responses, supporting their potential therapeutic applications in treating inflammatory diseases .
Preparation Methods
Cyclization of Hydrazine Derivatives
The dihydropyridazine ring is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example:
Functionalization at Position 1
Introduction of the propylamine side chain requires N-alkylation:
- Alkylation Conditions : Treatment of 3-phenyl-6-oxo-1,6-dihydropyridazine with 1-bromo-3-chloropropane in acetonitrile, catalyzed by potassium carbonate (K₂CO₃) at 80°C for 8 h, yields 1-(3-chloropropyl)-3-phenyl-1,6-dihydropyridazin-6-one.
- Amination : The chloropropyl intermediate reacts with ammonia in a sealed tube (100°C, 24 h) to afford 1-(3-aminopropyl)-3-phenyl-1,6-dihydropyridazin-6-one.
Synthesis of the Benzenesulfonyl-Propanamide Side Chain
Sulfonylation of Propanamide
- Sulfonyl Chloride Coupling : Propanamide reacts with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0°C → room temperature, 4 h) to form 3-(benzenesulfonyl)propanamide.
- Activation for Conjugation : Conversion to the acyl chloride using thionyl chloride (SOCl₂) in toluene (reflux, 2 h) yields 3-(benzenesulfonyl)propanoyl chloride.
Final Coupling and Assembly
Amide Bond Formation
- Coupling Strategy : Reacting 1-(3-aminopropyl)-3-phenyl-1,6-dihydropyridazin-6-one with 3-(benzenesulfonyl)propanoyl chloride in DCM/Et₃N (0°C → room temperature, 12 h) affords the target compound.
- Yield Enhancement : Employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF increases yields to 85% by minimizing hydrolysis.
One-Pot Modular Approach
An alternative method condenses all components sequentially without isolating intermediates:
- Step 1 : Cyclocondensation to form the dihydropyridazine core.
- Step 2 : In situ N-alkylation with 3-aminopropyl bromide.
- Step 3 : Direct sulfonylation and amidation using 3-(benzenesulfonyl)propanoyl chloride.
Advantages : Reduces purification steps; overall yield improves to 65%.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Phase-Transfer Catalysis : Tris(dioxa-3,6-heptyl)amine (TDA-1) accelerates alkylation steps by facilitating interfacial reactions.
- Base Selection : K₂CO₃ vs. Cs₂CO₃ influences reaction rates; Cs₂CO₃ offers superior performance in SN2 reactions.
Purification and Characterization
Chromatographic Methods
- Flash Chromatography : Silica gel (ethyl acetate/hexanes, 1:1) removes unreacted sulfonyl chloride and amine intermediates.
- Recrystallization : Ethanol/water (3:1) yields pure product as white crystals.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 10H, aromatic), 4.12 (t, 2H, J = 6.8 Hz), 3.02 (t, 2H, J = 7.2 Hz), 2.54 (q, 2H, J = 7.6 Hz), 1.95 (quin, 2H, J = 6.8 Hz).
- MS (ESI) : m/z 454.1 [M+H]⁺.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
- Patent Methodology : Adapting procedures from US20080312205A1, the reaction is scaled using continuous flow reactors to maintain temperature control during exothermic steps (e.g., sulfonylation).
- Cost Efficiency : Replacing HATU with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces reagent costs by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
